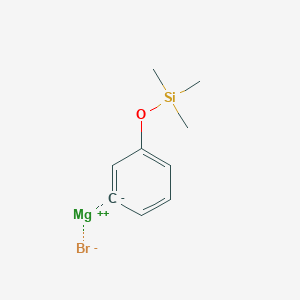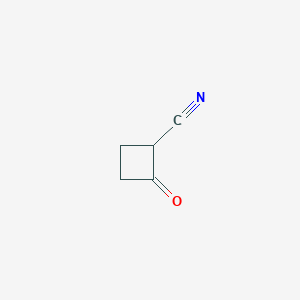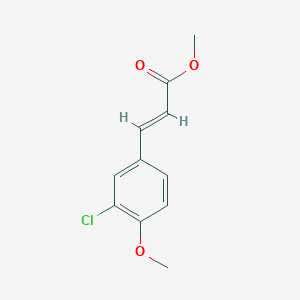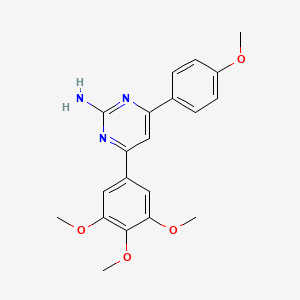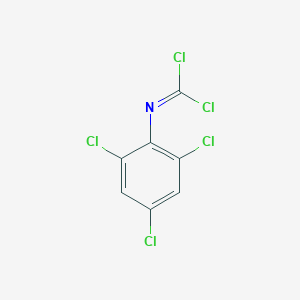
(2,4,6-Trichlorophenyl)isocyanide dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,4,6-Trichlorophenyl)isocyanide dichloride, or “TIP”, is a synthetic organic compound with a unique chemical structure. It is a colorless, crystalline solid with a molecular weight of 241.57 g/mol. TIP is a highly reactive compound, and is used in a variety of scientific research applications, such as synthesis of other compounds, as well as in biochemical and physiological studies.
科学研究应用
TIP has been used in a variety of scientific research applications, including the synthesis of other compounds, such as 2,4,6-trichlorophenylthiocyanate (TCTC). TIP has also been used in biochemical and physiological studies, such as the study of enzymes, proteins, and other biomolecules. TIP has also been used to study the effects of drugs on the body, and to study the effects of environmental pollutants on cells and organisms.
作用机制
TIP is a highly reactive compound, and its mechanism of action is not yet fully understood. However, it is believed that TIP reacts with biomolecules in the body, such as enzymes and proteins, and can modify their structure and activity. It is also believed that TIP can react with environmental pollutants, such as heavy metals, and can modify their structure and activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of TIP are not yet fully understood. However, it is known that TIP can interact with enzymes and proteins in the body and can modify their structure and activity. It is also known that TIP can interact with environmental pollutants and can modify their structure and activity.
实验室实验的优点和局限性
The main advantage of using TIP in laboratory experiments is its high reactivity, which allows it to interact with a variety of biomolecules and environmental pollutants. However, TIP is a highly reactive compound, and must be handled with caution. It should be stored in a cool, dry place, away from light and heat. Additionally, TIP should only be used in well-ventilated areas, as it can produce toxic fumes.
未来方向
There are a number of potential future directions for research involving TIP. These include further research into its mechanism of action, its biochemical and physiological effects, and its interactions with environmental pollutants. Additionally, further research could be conducted into the development of more efficient and cost-effective synthesis methods for TIP. Finally, research could be conducted into the development of novel applications for TIP, such as in drug design and drug delivery.
合成方法
TIP is synthesized by the reaction of 2,4,6-trichlorophenol (TCP) with isocyanoacetic acid dichloride (IADC). The reaction is performed in an inert atmosphere, such as nitrogen or argon, at a temperature of 110-115°C. The reaction is typically complete within 30 minutes. The yield of TIP from this reaction is typically between 70-80%.
属性
IUPAC Name |
1,1-dichloro-N-(2,4,6-trichlorophenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl5N/c8-3-1-4(9)6(5(10)2-3)13-7(11)12/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZEGJGJTLHQFIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N=C(Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl5N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

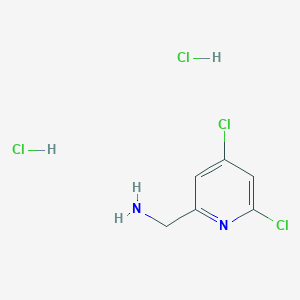
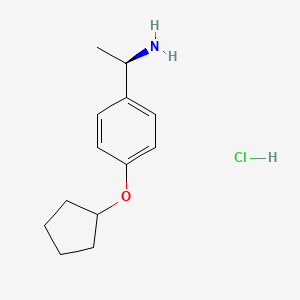
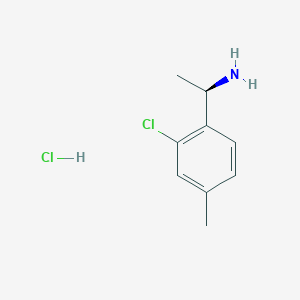
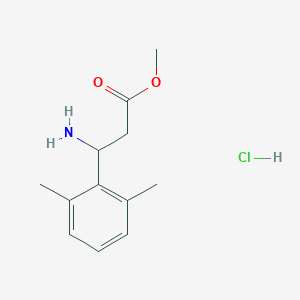

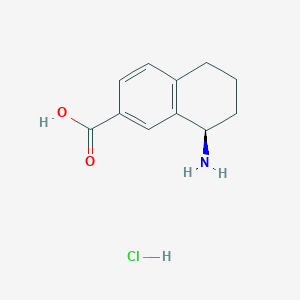
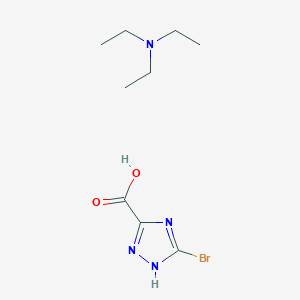
![(3S,3aR,6S,6aR)-6-Aminohexahydrofuro[3,2-b]furan-3-ol hydrochloride, 95%](/img/structure/B6291657.png)
![2-Azaspiro[3.3]heptan-5-one hydrochloride](/img/structure/B6291672.png)
